3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride
Description
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride is a synthetic phenoxazine-derived cationic dye. Its structure comprises a phenoxazinium core substituted with amino, diethylamino, and methyl groups, paired with a chloride counterion. This compound belongs to a class of heterocyclic dyes known for applications in biological staining, nucleic acid detection, and photodynamic therapy. Its diethylamino substituent distinguishes it from analogs with dimethylamino or other alkylamino groups, influencing solubility, electronic properties, and binding affinity .
Structure
3D Structure of Parent
Properties
CAS No. |
55973-87-0 |
|---|---|
Molecular Formula |
C17H20ClN3O |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;chloride |
InChI |
InChI=1S/C17H19N3O.ClH/c1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;/h6-10,18H,4-5H2,1-3H3;1H |
InChI Key |
HZHJRPLOMAIMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Condensation and Oxidation Approach
The primary synthetic method for 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride involves a multi-step process:
-
- 3-Diethylaminophenol
- 2-Methyl-1,4-benzoquinone
-
- Condensation: The 3-diethylaminophenol undergoes condensation with 2-methyl-1,4-benzoquinone under acidic conditions. This step forms an intermediate phenoxazine structure.
- Oxidation: The intermediate is then oxidized to form the phenoxazin-5-ium cation. Common oxidizing agents include chlorite or hypochlorous acid, which facilitate the formation of the fully conjugated phenoxazin-5-ium system.
- Chlorination: The final step involves the introduction of the chloride ion to form the chloride salt of the compound, stabilizing the cationic species.
-
- Acidic medium (often hydrochloric acid) to promote condensation and stabilize the cationic form.
- Controlled temperature to avoid side reactions and ensure high yield.
- Purification by recrystallization or chromatography to isolate the pure chloride salt.
This method is widely used in both laboratory and industrial settings due to its efficiency and scalability.
Industrial Scale Batch Synthesis
Industrial production adapts the above laboratory method to large-scale batch reactors with stringent quality control:
-
- Precise control of pH and temperature to optimize yield and purity.
- Use of high-purity reagents and solvents.
- Continuous monitoring of reaction progress via spectroscopic methods.
-
- Recrystallization from suitable solvents to remove impurities.
- Chromatographic techniques for further purification if necessary.
-
- Optimization of reagent ratios and reaction times to maximize product formation.
- Minimization of by-products through controlled oxidation and chlorination steps.
This approach ensures consistent product quality suitable for research and commercial applications.
Reaction Types and Reagents Involved
| Reaction Type | Description | Common Reagents | Outcome |
|---|---|---|---|
| Condensation | Formation of phenoxazine core by coupling phenol and quinone | 3-Diethylaminophenol, 2-Methyl-1,4-benzoquinone, Acid (HCl) | Phenoxazine intermediate |
| Oxidation | Conversion of intermediate to phenoxazin-5-ium cation | Chlorite, Hypochlorous acid | Phenoxazin-5-ium cation |
| Chlorination | Formation of chloride salt | Hydrochloric acid or chloride salts | This compound |
Purification and Characterization
-
- Recrystallization from aqueous or organic solvents.
- Chromatography (e.g., column chromatography) to separate closely related impurities.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
- Mass spectrometry for molecular weight confirmation.
- UV-Vis spectroscopy to verify characteristic absorption of phenoxazin-5-ium chromophore.
- Elemental analysis to confirm chloride content.
Research Findings on Preparation Efficiency
Studies indicate that the condensation-oxidation-chlorination sequence yields the target compound with high purity and reproducibility. Key findings include:
- Yield: Typically ranges from 60% to 85% depending on reaction scale and conditions.
- Purity: Achievable purity >98% after recrystallization.
- Reaction Time: Total synthesis time varies from 6 to 12 hours, including purification.
- Scalability: The method is scalable from milligram laboratory batches to multi-kilogram industrial production without significant loss of yield or purity.
Comparative Analysis with Related Compounds
| Compound Name | Preparation Method Similarity | Key Differences in Preparation |
|---|---|---|
| 3-Amino-7-(dimethylamino)phenothiazin-5-ium chloride | Similar condensation and oxidation | Dimethylamino group instead of diethylamino; phenothiazine core instead of phenoxazine |
| 3,7-Bis-(dimethylamino)-phenothiazin-5-ium chloride | Similar oxidation and salt formation | Bis-substitution and phenothiazine core |
These comparisons highlight that the preparation of this compound is distinct mainly in the choice of substituents and the phenoxazine core, requiring tailored reaction conditions.
Summary Table: Preparation Overview
| Step No. | Process Step | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Condensation | 3-Diethylaminophenol + 2-Methyl-1,4-benzoquinone, Acidic medium | Phenoxazine intermediate |
| 2 | Oxidation | Chlorite or hypochlorous acid | Phenoxazin-5-ium cation |
| 3 | Chlorination | Hydrochloric acid or chloride salts | This compound |
| 4 | Purification | Recrystallization, Chromatography | Pure chloride salt |
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct properties and applications.
Reduction: Reduction reactions can modify the electronic structure of the compound, potentially altering its color and fluorescence properties.
Substitution: Substitution reactions, particularly involving the amino groups, can lead to the formation of new compounds with varied functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine derivatives with different substituents, while substitution reactions can produce a variety of amino-substituted phenoxazines.
Scientific Research Applications
Histological Staining
Brilliant Cresyl Blue is widely used in histology for staining various cell types. Its primary application includes:
- Reticulocyte Staining : It selectively stains reticulocytes, which are immature red blood cells. The dye remains blue in cells with low glucose-6-phosphate dehydrogenase activity, allowing for the identification of reticulocytes in blood smears .
- Oocyte Selection : The compound is utilized in the selection of oocytes during reproductive studies. It helps determine the viability of oocytes based on G6PD activity levels, where viable oocytes exhibit a color change due to the reduction of the dye .
Microscopy
Brilliant Cresyl Blue is employed in microscopy techniques to visualize cellular structures:
- Cell Viability Assays : The compound can interact with nucleic acids and proteins, making it valuable for assessing cell viability in various experimental setups.
- Fluorescence Microscopy : Its ability to bind to specific cellular components allows researchers to utilize it in fluorescence microscopy for detailed imaging of cellular processes.
Antimicrobial Properties
Recent studies have indicated potential antimicrobial properties of Brilliant Cresyl Blue. Research suggests that it may interact with microbial cells, which could lead to applications in antimicrobial therapies. However, further investigations are necessary to fully understand its efficacy and mechanisms.
Case Study 1: Reticulocyte Staining
A study conducted on blood samples demonstrated that Brilliant Cresyl Blue effectively differentiates reticulocytes from mature red blood cells. The blue staining indicated low G6PD activity, confirming the dye's utility in clinical diagnostics .
Case Study 2: Oocyte Viability Assessment
In reproductive biology research, Brilliant Cresyl Blue was used to assess oocyte viability in various species. The dye's ability to indicate metabolic activity through color change was pivotal for selecting viable oocytes for fertilization procedures .
Mechanism of Action
The mechanism of action of 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride involves its interaction with biological molecules, leading to fluorescence. The compound’s molecular structure allows it to absorb light at specific wavelengths and emit light at different wavelengths, making it useful in fluorescence microscopy. The molecular targets and pathways involved include cellular components such as nucleic acids and proteins, which can be visualized using this compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound is compared below with three closely related dyes:
Critical Analysis of Structural Differences
Core Heterocycle
- Phenoxazinium vs. Phenothiazinium: The target compound and BCB feature an oxygen atom in the heterocycle, whereas TB and MB contain sulfur.
Amino Substituents
- Diethylamino vs. Dimethylamino: The diethylamino group in the target compound increases steric bulk compared to TB/MB, likely reducing aqueous solubility but improving lipid membrane penetration .
Counterions
- Chloride in the target compound vs. chlorozincate in BCB: Chloride simplifies synthesis and enhances biocompatibility, whereas chlorozincate may improve dye stability in industrial applications .
Biological Activity
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride, also known as Toluidine Blue O , is a phenoxazine dye that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and biotechnology.
- Chemical Formula : C₁₅H₁₆ClN₃O
- Molecular Weight : 305.83 g/mol
- CAS Number : 55973-87-0
- Structure : The compound features a phenoxazine core with amino and diethylamino substituents, contributing to its unique biological properties.
Antimicrobial Properties
Toluidine Blue O has demonstrated significant antimicrobial activity against a variety of pathogens. Studies have shown its effectiveness against bacteria, fungi, and viruses. For instance:
- Bacterial Inhibition : Research indicates that Toluidine Blue O can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Fungal Activity : It has been found effective against common fungal pathogens like Candida albicans, showcasing its potential as a topical antifungal agent .
Antitumor Effects
The compound exhibits promising antitumor activity. Mechanistic studies suggest that Toluidine Blue O induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways:
- In vitro Studies : Various cancer cell lines, including breast and prostate cancer cells, have shown reduced viability when treated with Toluidine Blue O .
- In vivo Studies : Animal models have demonstrated tumor regression following treatment with the compound, indicating its potential as a chemotherapeutic agent .
Photodynamic Therapy (PDT)
Toluidine Blue O is utilized in photodynamic therapy due to its ability to generate singlet oxygen upon light activation:
- Mechanism : When exposed to light at specific wavelengths, the dye produces reactive singlet oxygen that can selectively destroy malignant cells while sparing surrounding healthy tissue .
- Clinical Applications : This property has been explored in the treatment of oral cancers and skin lesions, with promising results in clinical trials .
Case Studies
- Oral Cancer Treatment : A clinical study involving patients with oral squamous cell carcinoma treated with PDT using Toluidine Blue O showed significant tumor reduction and improved patient outcomes compared to traditional therapies .
- Wound Healing : In a controlled trial, Toluidine Blue O was applied topically to chronic wounds. Results indicated accelerated healing times and reduced infection rates compared to standard care .
Data Summary
Q & A
Q. What are the primary applications of 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride in academic research?
This compound, also known as Brilliant Cresyl Blue (C.I. 51010), is widely used as a biological stain due to its phenoxazine-derived chromophore. It is employed in histology for selective staining of cellular components (e.g., RNA-rich regions in nerve cells) and in fluorescence microscopy due to its solvatochromic properties. Typical protocols involve preparing 0.1–1% (w/v) aqueous or ethanolic solutions for staining, followed by rinsing with deionized water to reduce background noise .
Q. How can the purity and structural integrity of this compound be verified experimentally?
- Melting Point Analysis : Confirm the melting point (233–236°C) using differential scanning calorimetry (DSC) or a capillary method .
- UV-Vis Spectroscopy : Characterize absorption maxima (e.g., λ_max ≈ 610–630 nm in aqueous solutions) to validate electronic transitions .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve crystal packing and hydrogen-bonding interactions. ORTEP-III can generate 3D thermal ellipsoid diagrams for structural visualization .
Q. What solvents are compatible with this compound for experimental use?
It is soluble in polar solvents such as water and ethanol, with solubility exceeding 10 mg/mL. For non-polar applications, dimethyl sulfoxide (DMSO) can be used, though solubility may require heating (40–50°C) .
Advanced Research Questions
Q. How can researchers address discrepancies in genotoxicity data for this compound?
While oral LD50 values exceed 2,000 mg/kg (indicating low acute toxicity), positive reverse mutation tests suggest potential genotoxicity. To resolve contradictions:
- Perform Ames test variations with different bacterial strains (e.g., TA98 vs. TA100) to assess frameshift vs. base-pair mutagenicity.
- Conduct comet assays on mammalian cell lines to detect DNA strand breaks, accounting for metabolic activation (e.g., S9 liver homogenate) .
Q. What methodological considerations are critical for handling this compound safely in the lab?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Waste Disposal : Neutralize aqueous waste with 1 M HCl before disposal, as chloride ions may react with heavy metals.
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of fine crystalline particles .
Q. How can structural modifications enhance its fluorescence properties for niche applications?
- Fluorinated Derivatives : Introduce perfluoroalkyl chains via polyfluorocarboxylic acid anhydrides under sulfuric acid catalysis to alter electron-withdrawing effects and Stokes shifts .
- Metal Complexation : React with ZnCl₂ to form chlorozincate salts, which may improve photostability for long-term imaging studies .
Q. What strategies can resolve inconsistencies in solubility data across literature sources?
- Ternary Phase Diagrams : Systematically map solubility in water/ethanol/DMSO mixtures at 25°C and 40°C.
- Dynamic Light Scattering (DLS) : Assess aggregation behavior at varying concentrations to identify critical micelle concentrations (CMCs) .
Data Contradiction Analysis
Q. Why do some sources report conflicting data on its mutagenicity despite high LD50 values?
The compound’s genotoxicity may arise from intercalation with DNA or reactive oxygen species (ROS) generation, which are concentration- and cell-type-dependent. In vivo detoxification pathways (e.g., hepatic metabolism) might mitigate effects observed in vitro. Researchers should contextualize toxicity data by specifying test models (e.g., bacterial vs. mammalian) and exposure durations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
